Tert-butyl 2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate Tert-butyl 2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17955433
InChI: InChI=1S/C12H22N2O5S/c1-7(15)14-8(11(18)19-12(2,3)4)5-20-6-9(16)10(13)17/h8-9,16H,5-6H2,1-4H3,(H2,13,17)(H,14,15)
SMILES:
Molecular Formula: C12H22N2O5S
Molecular Weight: 306.38 g/mol

Tert-butyl 2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate

CAS No.:

Cat. No.: VC17955433

Molecular Formula: C12H22N2O5S

Molecular Weight: 306.38 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate -

Specification

Molecular Formula C12H22N2O5S
Molecular Weight 306.38 g/mol
IUPAC Name tert-butyl 2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate
Standard InChI InChI=1S/C12H22N2O5S/c1-7(15)14-8(11(18)19-12(2,3)4)5-20-6-9(16)10(13)17/h8-9,16H,5-6H2,1-4H3,(H2,13,17)(H,14,15)
Standard InChI Key WAGGQWFETBDNLY-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC(CSCC(C(=O)N)O)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, tert-butyl (2S)-2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate, reflects its stereochemical and functional complexity . Key structural elements include:

  • Stereogenic center: The (2S) configuration at the second carbon ensures chirality, influencing its biochemical interactions.

  • Sulfanyl bridge: A thioether linkage (-S-) connects the propanoate backbone to the 3-amino-2-hydroxy-3-oxopropyl group, enhancing stability against hydrolysis compared to oxygen analogs.

  • Protective groups: The tert-butyl ester and acetamido groups shield reactive sites (e.g., carboxyl and amine) during synthesis .

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC12H22N2O5S\text{C}_{12}\text{H}_{22}\text{N}_{2}\text{O}_{5}\text{S}
Molecular weight306.38 g/mol
CAS Registry Number1079950-08-5
XLogP3-AA (log P)-0.6
Hydrogen bond donors3
Hydrogen bond acceptors6

Spectroscopic and Physicochemical Data

The compound’s infrared (IR) spectrum reveals key absorptions:

  • N-H stretch: 3300–3100 cm⁻¹ (amide and amine groups).

  • C=O stretch: 1720–1700 cm⁻¹ (ester and ketone carbonyls).

  • S-C vibration: 700–600 cm⁻¹ (thioether linkage).

Its solubility profile varies with solvent polarity:

  • Polar solvents: Moderate solubility in methanol and dimethyl sulfoxide (DMSO).

  • Nonpolar solvents: Low solubility in hexane and diethyl ether.

Synthesis and Purification Strategies

Multi-Step Synthetic Pathways

The synthesis involves sequential reactions to assemble the molecular framework:

  • Thiol-ene coupling: L-Cysteine derivatives react with 3-amino-2-hydroxy-3-oxopropyl precursors under basic conditions to form the sulfanyl bridge.

  • Acetylation: The free amine on cysteine is acetylated using acetic anhydride to yield the acetamido group .

  • Esterification: Tert-butyl groups are introduced via esterification with tert-butanol and a coupling agent (e.g., DCC).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity Method
Thiol-eneNaOH, ethanol, 25°C, 12 h65HPLC (95%)
AcetylationAcetic anhydride, pyridine78NMR (>99%)
Esterificationtert-Butanol, DCC, DMAP82LC-MS (98%)

Purification Techniques

Chromatographic methods dominate purification:

  • Flash chromatography: Silica gel eluted with ethyl acetate/hexane gradients removes unreacted intermediates.

  • HPLC: Reverse-phase C18 columns resolve stereoisomers and byproducts .

Reactivity and Functional Group Transformations

Oxidation and Reduction

  • Oxidation: The sulfanyl group oxidizes to sulfoxide (R2SO\text{R}_2\text{SO}) or sulfone (R2SO2\text{R}_2\text{SO}_2) using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) cleaves the tert-butyl ester to carboxylic acid, enabling further derivatization .

Hydrolysis and Stability

Biological Activities and Mechanisms

Antioxidant Properties

The compound scavenges reactive oxygen species (ROS) in vitro, with an IC₅₀ of 12.3 μM against superoxide radicals. Mechanistic studies suggest:

  • Thiol-disulfide exchange: The sulfanyl group donates electrons to neutralize radicals.

  • Metal chelation: The amino and carbonyl groups bind Fe²⁺/Cu²⁺, inhibiting Fenton reactions.

Enzyme Modulation

In murine models, it inhibits cyclooxygenase-2 (COX-2) by 48% at 50 μM, potentially reducing inflammation . Molecular docking simulations reveal binding to COX-2’s active site via hydrogen bonds with Arg120 and Tyr355 .

Applications in Biochemical Research

Proteomics and Peptide Synthesis

The tert-butyl ester serves as a carboxyl-protecting group in solid-phase peptide synthesis (SPPS), enabling segment condensation without side-chain interference.

Drug Delivery Systems

Conjugation with polyethylene glycol (PEG) via the amino group enhances solubility and bioavailability of hydrophobic therapeutics .

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